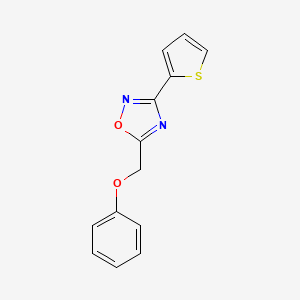

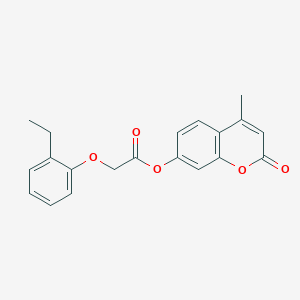

N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves reactions between carbohydrazides and aldehydes under acid-catalyzed conditions. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3- triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol, under reflux conditions for 2.5 hours, yielding an 88% success rate. The structure was confirmed by infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis (Alotaibi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as single crystal X-ray diffraction, which has been utilized to characterize complexes derived from similar hydrazide reactions. For example, the structure of a related complex was determined to crystallize in the triclinic space group P-1, with specific unit cell dimensions and an octahedral geometry surrounding the metal atom, indicating a mononuclear structure (Liu et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include condensation reactions to form Schiff bases, a common reaction pathway for synthesizing carbohydrazides with various aldehydes. These reactions result in compounds with specific configurations and properties, such as E-configuration with respect to the C=N double bond and intermolecular hydrogen bonding forming structured chains or networks (Zhu & Qiu, 2011).

科学的研究の応用

Synthesis and Structural Analysis

N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide is a compound of interest in the realm of organic chemistry, particularly in the synthesis and structural elucidation of hydrazide compounds. For example, Alotaibi et al. (2018) synthesized N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, highlighting the methods for structural confirmation through various spectroscopic techniques (Alotaibi et al., 2018). This research contributes to understanding the chemical properties and potential applications of similar hydrazide compounds.

Antimicrobial and Biological Activity

Compounds related to N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide have been explored for their antimicrobial properties. For instance, Kumar et al. (2011) synthesized a series of hydrazides to test their in vitro antimicrobial activity, finding that substituents on the phenyl ring significantly influence the compounds' effectiveness (Kumar et al., 2011). Similarly, Sirajuddin et al. (2013) reported on Schiff base compounds derived from benzohydrazide, showing notable antibacterial, antifungal, and antioxidant activities, as well as potential for DNA interaction (Sirajuddin et al., 2013).

Molecular Modelling and Inhibitory Activities

The exploration of hydrazide derivatives extends to their potential inhibitory activities against enzymes. Amer et al. (2020) synthesized a series of N'-substituted benzylidene hydrazides and evaluated their inhibitory activities against human monoamine oxidase A and B, revealing the significance of substituent effects on the compounds' bioactivity (Amer et al., 2020).

Antioxidant Properties

Research by Chung & Shin (2007) on anthocyanin-pigmented rice identified compounds including 4-hydroxy-3-methoxyphenylacetic acid, demonstrating significant antioxidant activities through scavenging of radicals. This study suggests the potential antioxidant benefits of compounds structurally related to N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide (Chung & Shin, 2007).

特性

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(2-methoxyphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-30-23-12-5-3-10-19(23)22-14-20(18-9-2-4-11-21(18)26-22)24(29)27-25-15-16-7-6-8-17(28)13-16/h2-15,28H,1H3,(H,27,29)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOSXPFOHFCWQI-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)